Product packaging for L-Lysine hydrate(Cat. No.:CAS No. 199926-21-1)

L-Lysine hydrate

Cat. No.: B3420689
CAS No.: 199926-21-1
M. Wt: 164.20 g/mol
InChI Key: HZRUTVAFDWTKGD-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysine Monohydrate is an essential amino acid supplied as a white crystalline powder for life science research. As an essential building block for protein biosynthesis, it is critical in cell culture media and studies of cellular growth and repair . In research settings, L-Lysine is investigated for its role in calcium absorption and collagen formation, which are key processes in bone and connective tissue studies . It also serves as a precursor in the biosynthesis of L-carnitine, a molecule essential for fatty acid metabolism and energy production in cells . Beyond its metabolic functions, researchers study L-Lysine for its potential to modulate biological pathways. It has been observed to act as a serotonin receptor antagonist, which may be relevant in neurological and stress response research . Furthermore, its potential inhibitory effect on the herpes simplex virus (HSV) in vitro, attributed to antagonizing the activity of arginine, makes it a compound of interest in virology studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Chemical Characteristics: • IUPAC Name: (S)-2,6-Diaminohexanoic acid monohydrate • CAS Number: Refer to Certificate of Analysis for specific lot number. • Molecular Formula: C6H14N2O2 • H2O • Molecular Weight: 164.20 g/mol • Appearance: White to off-white crystalline powder • Storage: Store in a cool, dry place at room temperature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N2O3 B3420689 L-Lysine hydrate CAS No. 199926-21-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRUTVAFDWTKGD-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192769
Record name Lysine monohydrate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39665-12-8, 199926-21-1
Record name L-Lysine, hydrate (1:1)
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Record name L-Lysine, hydrate (1:?)
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Record name L-Lysine, hydrate (1:1)
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Record name LYSINE MONOHYDRATE
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L Lysine Biosynthesis and Metabolic Pathways

De Novo Biosynthesis Pathways of L-Lysine

Diaminopimelate (DAP) Pathway

The Diaminopimelate (DAP) pathway is the principal route for L-lysine biosynthesis in bacteria, including Escherichia coli, and in plants wikipedia.orgontosight.aiontosight.aigla.ac.uk. This pathway originates from aspartate and involves a series of enzymatic steps leading to the formation of meso-diaminopimelate, which is then decarboxylated to yield L-lysine wikipedia.orgontosight.aigla.ac.ukebi.ac.uktheseed.org. The DAP pathway is part of the aspartate-derived amino acid family, which also includes threonine, methionine, and isoleucine wikipedia.org.

Enzymatic Steps and Intermediates

The DAP pathway commences with aspartate, which is converted through several steps into L-aspartate β-semialdehyde (ASA). This intermediate then condenses with pyruvate, catalyzed by dihydrodipicolinate synthase (DHDPS), to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA) wikipedia.orgontosight.aigla.ac.ukplos.orgeolss.netontosight.ai. Following this, dihydrodipicolinate reductase (DHDPR) reduces HTPA to 2,3,4,5-tetrahydrodipicolinate (THDP) wikipedia.orgplos.orgeolss.netontosight.ai.

From THDP, the pathway diverges into several variants, including the acetylase, aminotransferase, dehydrogenase, and succinylase pathways, which ultimately converge at the formation of meso-diaminopimelate (m-DAP) wikipedia.org. In plants and some bacteria, a novel variant exists where THDP is directly converted to LL-diaminopimelate (LL-DAP) ebi.ac.ukplos.org. The final step in all DAP pathway variants involves the decarboxylation of meso-diaminopimelate by diaminopimelate decarboxylase (DAPDC) to produce L-lysine wikipedia.orgontosight.aiontosight.aiontosight.ai.

Table 2.1.1.1: Key Intermediates and Enzymes in the Diaminopimelate (DAP) Pathway

StepIntermediate / SubstrateEnzymeProduct / IntermediateReference(s)
1L-AspartateAspartokinase (AK)4-Phospho-L-aspartate ontosight.ai
24-Phospho-L-aspartateAspartate semialdehyde dehydrogenase (ASA-DH)L-Aspartate-β-semialdehyde (ASA) ontosight.aieolss.net
3L-Aspartate-β-semialdehyde, PyruvateDihydrodipicolinate synthase (DHDPS)HTPA wikipedia.orgontosight.aiplos.orgeolss.netontosight.ai
4HTPADihydrodipicolinate reductase (DHDPR)THDP wikipedia.orgplos.orgeolss.netontosight.ai
5THDPVarious enzymes (e.g., DapC, DapE, DapF)meso-Diaminopimelate (m-DAP) / LL-Diaminopimelate (LL-DAP) wikipedia.orgontosight.aiebi.ac.uktheseed.org
6meso-DiaminopimelateDiaminopimelate decarboxylase (DAPDC)L-Lysine wikipedia.orgontosight.aiontosight.aiontosight.ai

Note: Specific intermediates and enzymes can vary slightly depending on the pathway variant (e.g., dehydrogenase vs. aminotransferase branch).

Regulatory Mechanisms and Feedback Inhibition in the DAP Pathway

The DAP pathway is subject to stringent regulation, primarily through feedback inhibition. L-lysine, the end product, acts as a potent allosteric inhibitor of key early enzymes in the pathway, most notably aspartokinase (AK) and dihydrodipicolinate synthase (DHDPS) wikipedia.orgontosight.aiontosight.aiplos.orgontosight.ainih.govresearchgate.net. This feedback mechanism prevents the overproduction of lysine (B10760008) by slowing down the pathway when cellular lysine levels are high ontosight.aiontosight.ainih.gov. In bacteria, riboswitches, specifically "l-boxes," also play a role in regulating the transcription of genes involved in lysine biosynthesis, catabolism, and transport, further controlling pathway flux in response to lysine concentration researchgate.net.

α-Aminoadipate (AAA) Pathway

The α-Aminoadipate (AAA) pathway is the primary route for L-lysine biosynthesis in eukaryotes such as yeasts, higher fungi, and euglenoids wikipedia.orggla.ac.ukmdpi.comwikipedia.orgnih.gov. This pathway utilizes precursors from the citric acid cycle, specifically α-ketoglutarate, and acetyl-CoA wikipedia.orgscispace.comwikipedia.orgnih.gov. The AAA pathway is part of the glutamate (B1630785) family of amino acid biosynthetic pathways wikipedia.orgwikipedia.org.

Enzymatic Steps and Intermediates

The AAA pathway begins with the condensation of acetyl-CoA and α-ketoglutarate, catalyzed by homocitrate synthase (HCS), to form homocitrate wikipedia.orgscispace.comnih.govwikipedia.orgnih.gov. Homocitrate is then isomerized through dehydration to cis-homoaconitate and subsequent rehydration to homoisocitrate, catalyzed by homoaconitase (HAc) and potentially aconitase wikipedia.orgwikipedia.orgnih.gov. Homoisocitrate undergoes oxidative decarboxylation by homoisocitrate dehydrogenase (HIDH) to yield α-ketoadipate wikipedia.orgscispace.comwikipedia.org.

An amino group is transferred from glutamate to α-ketoadipate by α-aminoadipate aminotransferase (PLP-AT) to form α-aminoadipate (AAA) wikipedia.orgscispace.comwikipedia.org. AAA is then reduced by α-aminoadipate reductase (AAR) to α-aminoadipate semialdehyde wikipedia.orgscispace.com. The pathway continues with the formation of saccharopine from α-aminoadipate semialdehyde and glutamate, catalyzed by saccharopine reductase. Finally, saccharopine dehydrogenase (SDH) cleaves saccharopine into L-lysine and α-ketoglutarate wikipedia.orgscispace.commdpi.comwikipedia.org.

Table 2.1.2.1: Key Intermediates and Enzymes in the α-Aminoadipate (AAA) Pathway

StepIntermediate / SubstrateEnzymeProduct / IntermediateReference(s)
1Acetyl-CoA, α-KetoglutarateHomocitrate synthase (HCS)Homocitrate wikipedia.orgscispace.comnih.govwikipedia.orgnih.gov
2HomocitrateHomoaconitase (HAc)cis-Homoaconitate wikipedia.orgwikipedia.orgnih.gov
3cis-HomoaconitateHomoaconitase (HAc)Homoisocitrate wikipedia.orgwikipedia.orgnih.gov
4HomoisocitrateHomoisocitrate dehydrogenase (HIDH)α-Ketoadipate wikipedia.orgscispace.comwikipedia.org
5α-Ketoadipate, Glutamateα-Aminoadiapte aminotransferase (PLP-AT)α-Aminoadiapte (AAA) wikipedia.orgscispace.comwikipedia.org
6α-Aminoadiapteα-Aminoadiapte reductase (AAR)α-Aminoadiapte semialdehyde wikipedia.orgscispace.com
7α-Aminoadiapte semialdehyde, GlutamateSaccharopine reductaseSaccharopine wikipedia.orgscispace.commdpi.com
8SaccharopineSaccharopine dehydrogenase (SDH)L-Lysine, α-Ketoglutarate wikipedia.orgscispace.commdpi.comwikipedia.org

Note: Some enzymes like HAc can catalyze multiple steps in the isomerization.

Distribution and Alternative Variants of the AAA Pathway

The AAA pathway is predominantly found in fungi (yeasts and higher fungi) and euglenoids wikipedia.orggla.ac.ukmdpi.comwikipedia.orgnih.gov. However, research has revealed its presence in certain prokaryotes, including thermophilic eubacteria such as Thermus thermophilus and archaea like Sulfolobus acidocaldarius and Thermococcus kodakarensis wikipedia.orgtheseed.orgmdpi.comwikipedia.orgbiorxiv.org. This discovery suggests a broader distribution of the AAA pathway across different domains of life than previously understood wikipedia.orgtheseed.orgwikipedia.org. Some prokaryotic variants of the AAA pathway involve an intermediate step where α-aminoadipate is converted to N-acetyl-α-aminoadipate wikipedia.orgscispace.com.

Molecular and Cellular Mechanisms of L Lysine Action

Role in Protein Synthesis and Turnover

L-Lysine is indispensable for the synthesis of proteins, which are vital for the structure, function, and regulation of the body's tissues and organs. Its influence on protein metabolism is exerted through several key mechanisms, from its direct incorporation into polypeptide chains to its role as a signaling molecule that activates critical metabolic pathways.

The primary role of L-Lysine is its incorporation into polypeptide chains during protein synthesis, a process known as translation. oup.com It is one of the twenty common amino acids that are genetically coded for and assembled into proteins by ribosomes. oup.com The codons AAA and AAG in messenger RNA (mRNA) specify the insertion of L-Lysine into a growing polypeptide chain. nih.gov

The unique structure of L-Lysine, featuring a long, flexible side chain ending with a positively charged ε-amino group at physiological pH, contributes significantly to the three-dimensional structure and function of proteins. oup.comnih.gov This charged side chain allows L-Lysine to participate in the formation of salt bridges and hydrogen bonds, which are crucial for stabilizing protein structures. nih.gov Furthermore, its presence on the exterior of proteins facilitates interactions with other molecules, including proteins, nucleic acids, and lipids. nih.gov L-Lysine is also a key component in the crosslinking of collagen polypeptides, a process essential for the stability and tensile strength of connective tissues. nih.gov

Beyond its structural role, L-Lysine acts as a signaling molecule that activates the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. nih.govconsensus.app The mTOR pathway, specifically the mTOR complex 1 (mTORC1), integrates signals from growth factors, energy status, and amino acids to control protein synthesis. consensus.app

Studies have shown that L-Lysine can stimulate the mTORC1 pathway, leading to increased protein synthesis and reduced protein degradation in various cell types, including skeletal muscle cells and bovine mammary epithelial cells. nih.gov In bovine mammary epithelial cells, the presence of L-Lysine significantly increases the expression of mTOR mRNA and the concentration of phosphorylated mTOR proteins. nih.gov Leucine, another essential amino acid, is a well-known activator of the mTOR pathway; however, research indicates that L-Lysine also plays a significant role in this signaling cascade, highlighting a complex interplay between different amino acids in the regulation of protein metabolism. frontiersin.org

Table 1: Effect of L-Lysine on mTOR Pathway Components in Bovine Mammary Epithelial Cells
ComponentEffect of L-Lysine SupplementationReference
mTOR mRNA ExpressionSignificantly Increased nih.gov
Phosphorylated mTOR ProteinSignificantly Increased nih.gov

L-Lysine has been shown to modulate the Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 5 (STAT5) pathway, which is crucial for cell growth and protein production, particularly in mammary epithelial cells. nih.govnih.gov The JAK-STAT signaling pathway is a primary mechanism for a wide array of cytokines, hormones, and growth factors to regulate gene expression and is involved in processes such as cell proliferation, differentiation, and survival. embopress.org

In bovine mammary epithelial cells, L-Lysine supplementation has been found to significantly increase the expression of STAT5 mRNA and the levels of phosphorylated STAT5 proteins. nih.gov This suggests that L-Lysine promotes protein synthesis in part by activating the JAK2-STAT5 pathway. nih.gov While the JAK2-STAT5 pathway is well-known for its role in mammary gland development and milk protein synthesis, the specific mechanisms by which L-Lysine influences this pathway are an area of ongoing research. embopress.org

The availability of amino acids within a cell is a critical determinant of the rate of protein synthesis. L-Lysine can influence its own uptake and that of other amino acids by regulating the expression of amino acid transporters. One such transporter is ATB0,+, a member of the solute carrier family that transports neutral and basic amino acids. nih.gov

Research has demonstrated that L-Lysine can significantly increase both the mRNA and protein expression of the ATB0,+ transporter in bovine mammary epithelial cells. nih.gov This upregulation of transporter expression enhances the cellular uptake of L-Lysine and other amino acids, thereby providing the necessary building blocks for protein synthesis. nih.gov This mechanism represents a feed-forward loop where the presence of L-Lysine signals the cell to increase its capacity for amino acid import, thus sustaining protein production.

Involvement in Post-Translational Modifications

Post-translational modifications (PTMs) are covalent chemical modifications of proteins following their synthesis, which can dramatically alter their function, localization, and stability. L-Lysine is a frequent target for a variety of PTMs due to its reactive ε-amino group. oup.com

One of the most significant PTMs involving L-Lysine is methylation, the addition of one, two, or three methyl groups to its ε-amino group, forming monomethyllysine, dimethyllysine, or trimethyllysine, respectively. This modification is catalyzed by a class of enzymes known as lysine (B10760008) methyltransferases (KMTs), which utilize S-adenosylmethionine (SAM) as the methyl donor. nih.gov Lysine methylation is a dynamic and reversible process, with lysine demethylases (KDMs) responsible for removing the methyl groups. nih.gov

Lysine methylation plays a crucial role in regulating a wide range of cellular processes, most notably in the context of histone modifications and epigenetic gene regulation. The methylation of specific lysine residues on histone tails can either activate or repress gene transcription, depending on the site and degree of methylation. Beyond histones, lysine methylation occurs on a multitude of non-histone proteins, influencing their function in signal transduction, DNA repair, and cytoskeletal dynamics. For example, the methylation of the tumor suppressor protein p53 can regulate its stability and transcriptional activity. Unlike acetylation, another common lysine modification, methylation does not alter the charge of the lysine residue but instead creates binding sites for specific protein domains that recognize the methylated state, thereby mediating downstream cellular events.

Table 2: Key Enzymes in Lysine Methylation
Enzyme ClassFunctionCofactor/SubstrateReference
Lysine Methyltransferases (KMTs)Adds methyl groups to lysine residuesS-adenosylmethionine (SAM) nih.gov
Lysine Demethylases (KDMs)Removes methyl groups from lysine residues- nih.gov

Acetylation of Lysine Residues

Lysine acetylation is a crucial and reversible post-translational modification where an acetyl group is transferred from a donor molecule, commonly acetyl-coenzyme A (acetyl-CoA), to the ε-amino group of a lysine residue within a protein. genovis.comresearchgate.net This process is enzymatically regulated by two opposing classes of enzymes: lysine acetyltransferases (KATs), which add the acetyl group, and lysine deacetylases (KDACs or HDACs), which remove it. creative-proteomics.comwikipedia.org

The primary molecular consequence of lysine acetylation is the neutralization of the positive charge on the lysine's side chain. genovis.comcreative-proteomics.comwikipedia.org At physiological pH, the ε-amino group of lysine is typically protonated and positively charged. The addition of the acetyl group eliminates this charge, which can lead to significant conformational changes in the protein. researchgate.netwikipedia.org These structural alterations can, in turn, affect the protein's function, stability, subcellular localization, and interactions with other molecules, such as proteins and DNA. glycanage.comnih.gov

Historically, lysine acetylation was most famously studied in the context of histone proteins in the cell nucleus. creative-proteomics.comacs.org The acetylation of histones reduces their positive charge, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure. This "open" chromatin state is generally associated with increased gene transcription. peakproteins.com However, extensive proteomic studies have revealed that lysine acetylation is a widespread modification, affecting thousands of non-histone proteins in virtually every cellular compartment, including the cytoplasm and mitochondria. creative-proteomics.comcreative-proteomics.comglycanage.com This modification plays a regulatory role in a vast array of cellular processes, including metabolism, cell cycle control, signal transduction, and apoptosis. acs.orgchayon.co.kr

Table 1: Key Enzymes in Lysine Acetylation

Enzyme Class Function Co-substrate/Cofactor Cellular Location
Lysine Acetyltransferases (KATs) Adds acetyl group to lysine Acetyl-CoA Nucleus, Cytoplasm, Mitochondria

| Lysine Deacetylases (KDACs/HDACs) | Removes acetyl group from lysine | Zinc (Classes I, II, IV), NAD+ (Class III - Sirtuins) | Nucleus, Cytoplasm, Mitochondria |

Hydroxylation of Lysine for Collagen and Elastin Biosynthesis

The hydroxylation of lysine is a critical post-translational modification essential for the biosynthesis of collagen and elastin, the most abundant proteins in the extracellular matrix. This reaction involves the addition of a hydroxyl (-OH) group to specific lysine residues within the polypeptide chain, converting them into hydroxylysine (Hyl). The process is catalyzed by a family of enzymes known as lysyl hydroxylases (procollagen-lysine 5-dioxygenases). These enzymes require specific cofactors to function, most notably molecular oxygen, Fe(II) (ferrous iron), and ascorbic acid (Vitamin C).

This modification occurs in the lumen of the endoplasmic reticulum before the collagen polypeptide chains assemble into their characteristic triple helix structure. The presence of hydroxylysine is fundamental to the stability of the collagen fibril. It serves two primary functions:

Attachment site for carbohydrates: Hydroxylysine residues are the specific sites for subsequent glycosylation (the addition of sugar molecules), which is important for the regulation of fibril formation.

Formation of stable cross-links: Hydroxylysine residues are essential precursors for the formation of covalent intermolecular cross-links that stabilize the collagen fibrils once they are secreted into the extracellular space. These cross-links provide collagen with its crucial tensile strength and structural integrity, which is vital for the proper function of tissues such as skin, bone, tendons, and cartilage.

In humans, there are three known lysyl hydroxylase isoenzymes (LH1, LH2, and LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. These isoforms exhibit different specificities; for instance, LH1 and LH3 primarily hydroxylate lysine residues within the main triple-helical domain of collagen, while a splice variant of LH2 is responsible for hydroxylating lysines in the telopeptide regions. The differential expression and activity of these enzymes contribute to the tissue-specific variations in collagen structure and function.

Table 2: Research Findings on Lysyl Hydroxylase Isoforms and Function

Isoform Gene Primary Function Substrate Location Associated Diseases
LH1 PLOD1 Hydroxylation of helical lysine residues for cross-linking Triple-helical domain of collagen I and III Ehlers-Danlos syndrome, kyphoscoliotic type (kEDS)
LH2 PLOD2 Hydroxylation of telopeptide lysine residues for cross-linking Telopeptides of collagen Bruck syndrome

| LH3 | PLOD3 | Hydroxylation and glycosylation of helical lysine residues | Triple-helical domain of collagen II, IV, V | Not fully established |

O-Glycosylation of Lysine Residues

O-linked glycosylation is a post-translational modification involving the attachment of a sugar molecule to the oxygen atom of an amino acid's hydroxyl group. This process typically occurs on serine or threonine residues. For a lysine residue to undergo O-glycosylation, it must first be modified to contain a hydroxyl group.

This prerequisite modification is achieved through the hydroxylation of lysine to form hydroxylysine, as detailed in the preceding section (3.2.3. Hydroxylation of Lysine for Collagen and Elastin Biosynthesis). The hydroxyl group of hydroxylysine then serves as the acceptor for the attachment of sugar moieties. glycanage.com This enzymatic process, like hydroxylation, takes place in the endoplasmic reticulum.

In the context of collagen biosynthesis, the O-glycosylation of hydroxylysine involves the sequential addition of galactose, and then often glucose, to the hydroxyl group. The specific enzymes responsible are galactosyltransferase and glucosyltransferase. The resulting structures are galactose-hydroxylysine and glucose-galactose-hydroxylysine.

This glycosylation of hydroxylysine residues within the helical domains of collagen is not merely decorative; it plays a significant role in regulating the formation of collagen fibrils and is believed to be critical for the interaction of collagen with other components of the extracellular matrix. It should be noted that direct O-glycosylation onto the ε-amino group of an unmodified lysine residue is not a recognized enzymatic pathway in protein modification; the hydroxylation step is an essential prerequisite.

Neurochemical and Neuromodulatory Roles

Interaction with Neurotransmitter Receptors, including NMDA Receptors

L-lysine has been shown to exert neuromodulatory effects through its interaction with key neurotransmitter receptors in the central nervous system, most notably the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory, but its overactivation can lead to excitotoxicity.

Research indicates that L-lysine can act as an antagonist at the NMDA receptor. The mechanism of this antagonism is thought to involve the polyamine recognition site on the NMDA receptor complex. Polyamines are molecules that can modulate the activity of the NMDA receptor, and L-lysine, being a basic molecule, may compete at this site. Studies using intrathecal administration of poly-L-lysine in mice induced nociceptive behaviors that were inhibited by specific NMDA receptor antagonists, suggesting a direct interaction. This interaction appears to be mediated through the activation of the NMDA receptor ion-channel complex, potentially at the polyamine site or specifically on the NR2B subunit of the receptor. By inhibiting NMDA receptors, L-lysine can potentially modulate pain signal perception and interfere with the induction and maintenance of long-term potentiation in pain pathways.

Beyond the NMDA receptor, some of L-lysine's metabolites are also suggested to have roles as neurotransmitters or neuromodulators. For instance, pipecolic acid, a primary metabolite of L-lysine in the brain, is thought to be a modulator of the GABAergic inhibitory system.

Modulation of Dopamine Pathways

L-lysine and its metabolic pathways appear to influence the dopaminergic system, a critical network for regulating motivation, reward, and motor control. Changes in dopamine signaling are implicated in numerous neurological and psychiatric conditions.

Evidence suggests that L-lysine administration can lead to an increase in the production of dopamine in the brain. The degradation of lysine generates glutamate (B1630785), and this process is thought to favor an increase in dopamine. Functional MRI (fMRI) studies in conscious rats have shown that in a lysine-deficient state, an intragastric load of L-lysine activates the ventral tegmental area (VTA). The VTA is a primary source of dopamine neurons that project to various forebrain regions, forming the core of the brain's reward system. This activation of the dopaminergic system is interpreted as being related to the reward value of replenishing an essential amino acid. Phenylalanine, another amino acid, is a more direct precursor for the production of chemical messengers like dopamine, but lysine's role appears to be more modulatory.

The modulation of dopamine pathways by L-lysine contributes to its broader analgesic and neurochemical effects, linking nutritional status to the regulation of key neurotransmitter systems involved in reward and pain perception.

Modulation of Serotonin Pathways and 5-HT4 Receptor Antagonism

A significant body of research points to L-lysine's role as a modulator of the serotonin system, primarily through its action as a partial antagonist of the serotonin type 4 (5-HT4) receptor. The serotonin system is deeply involved in regulating mood, anxiety, and gastrointestinal function.

Radioligand-binding assays have demonstrated that L-lysine can selectively inhibit the binding of serotonin to the 5-HT4 receptor, without significantly affecting other serotonin receptor subtypes such as 5-HT1A, 2A, 2B, 2C, or 3 at physiological concentrations. This antagonistic action at the 5-HT4 receptor has been observed both in vitro, where L-lysine blocked 5-HT-induced contractions of guinea pig ileum, and in vivo. In animal models, oral administration of L-lysine was shown to inhibit serotonin-mediated intestinal pathologies and significantly block anxiety induced by a 5-HT4 receptor agonist.

The mechanism is believed to involve L-lysine blocking the receptor, thereby preventing the downstream signaling that would normally occur upon serotonin binding. This action may underlie the anxiolytic (anxiety-reducing) effects observed in both animal and human studies. For example, lysine deficiency has been linked to increased serotonin transmission in the amygdala, a brain region central to processing fear and anxiety, and dietary supplementation with L-lysine can blunt stress-induced anxiety responses. By acting as a 5-HT4 receptor antagonist, L-lysine may help normalize the brain-gut response to stress.

Table 3: Summary of L-Lysine's Neurochemical Interactions

Target System Proposed Mechanism of Action Observed Effect
NMDA Receptor Antagonism at the polyamine recognition site or NR2B subunit Inhibition of receptor activity, potential analgesic effects
Dopamine Pathways Lysine degradation favors dopamine increase; activation of VTA Modulation of reward and motivation circuits

| Serotonin Pathways | Partial antagonist at the 5-HT4 receptor | Reduction of anxiety and stress-related responses |

Influence on Stress-Induced Neuroendocrine Activation

L-Lysine, particularly in combination with L-Arginine, has been observed to modulate neuroendocrine responses to stress. In a study involving healthy individuals with high trait anxiety, a mixture of L-Lysine and L-Arginine was found to modify hormonal responses during psychosocial stress. nih.gov This treatment led to an enhancement of adrenocorticotropic hormone (ACTH), cortisol, adrenaline, and noradrenaline levels during a stressful event compared to a placebo group. nih.gov This suggests that the combination of L-Lysine and L-Arginine may help normalize hormonal responses to stress, potentially aligning them with patterns seen in individuals with low trait anxiety. nih.gov

Further research has indicated that L-Lysine may possess anxiolytic properties by modulating serotonin receptors and reducing levels of the stress hormone cortisol. patsnap.commendeley.com In a study on healthy adults, a week-long oral treatment with L-Lysine and L-Arginine significantly reduced both trait anxiety and stress-induced state anxiety. mendeley.com The treatment also decreased basal levels of salivary cortisol in male participants, reinforcing the hypothesis that L-Lysine can influence the body's primary stress response system. mendeley.comnih.gov The anxiolytic effects may be linked to L-Lysine's role as a partial serotonin receptor 4 antagonist, which can decrease the brain-gut response to stress. researchgate.net

Hormone/Marker Effect of L-Lysine and L-Arginine Supplementation during Stress Population Studied
Adrenocorticotropic Hormone (ACTH)Enhanced levels during psychosocial stressHealthy subjects with high trait anxiety
CortisolEnhanced levels during psychosocial stress; Reduced basal levelsHealthy subjects with high trait anxiety; Healthy adults
AdrenalineEnhanced levels during psychosocial stressHealthy subjects with high trait anxiety
NoradrenalineEnhanced levels during psychosocial stressHealthy subjects with high trait anxiety
Chromogranin-ADecreased basal levels in malesHealthy Japanese adults

Neural Plasticity and Brain Responses to L-Lysine State

The brain exhibits remarkable plasticity in response to the body's internal L-Lysine status. Studies using functional magnetic resonance imaging (fMRI) in conscious rats have demonstrated that the brain's response to an intragastric load of L-Lysine changes depending on whether the subject is in a normal, lysine-deficient, or recovered state. nih.govcambridge.org In a normal state, L-Lysine administration activates regions like the raphe pallidus nucleus and prelimbic cortex. nih.govcambridge.org However, after a period of L-Lysine deprivation, its administration activates different areas, including the ventral tegmental area, hippocampus, and several hypothalamic areas. nih.govcambridge.org This shift in brain activation indicates a neural adaptation to the deficiency. nih.govcambridge.org

This neural plasticity suggests that the brain can recognize and respond to a deficiency in this essential amino acid to maintain homeostasis. nih.gov When rats are fed a lysine-deficient diet, L-Lysine levels in the plasma and brain decrease, leading to anorexia. nih.gov The activity of single neurons in the lateral hypothalamic area of these rats suggests that neural plasticity occurs that is specifically responsive to L-Lysine. nih.gov These findings point to the prefrontal cortex, hypothalamic area, and limbic system as key regions where neural plasticity related to the internal L-Lysine state occurs, which could be crucial for controlling L-Lysine intake. nih.govcambridge.org

Immunomodulatory Effects and Antiviral Activity

Influence on Antibody Production and Immune Response

L-Lysine is integral to proper immune system function, in part through its role in the production of antibodies. alfa-chemistry.com It is a fundamental component required for the synthesis of antibodies, which are critical for identifying and neutralizing pathogens. researchgate.net Research suggests L-Lysine may act as a biocompatible adjuvant in vaccination, potentially enhancing the immune response. nih.gov In experiments involving tuberculosis vaccination, L-Lysine HCl was used as an adjuvant and was shown to increase antibody titres, although to a lesser extent than the standard adjuvant, alhydrogel. nih.gov This immunopotentiating effect is attributed to its potential non-specific bridging action and its properties related to cellular proliferation. nih.govresearchgate.net Lysine's role in supporting a healthy immune system is also linked to its involvement in the production of enzymes and hormones. alfa-chemistry.com

Antagonism with Arginine in the Context of Viral Replication (e.g., Herpes Simplex Virus)

One of the most studied mechanisms of L-Lysine is its antagonistic relationship with L-Arginine, particularly concerning the replication of the Herpes Simplex Virus (HSV). nih.govscielo.br HSV requires arginine for the synthesis of its viral proteins. vin.com L-Lysine acts as an antimetabolite to arginine, competing with it and thereby inhibiting viral growth. nih.gov In vitro studies have demonstrated that arginine deficiency suppresses HSV replication, and the presence of L-Lysine antagonizes the growth-promoting action of arginine. nih.gov

The proposed mechanisms for this antagonism include L-Lysine acting as an analog of arginine or competing with it for cellular transport, effectively reducing the availability of arginine for the virus. patsnap.comvin.comelsevier.com This competition is thought to interfere with the formation of viral capsid proteins and DNA. elsevier.com By increasing the ratio of L-Lysine to L-Arginine, the replication of the virus can be hindered, which may explain the observed reduction in the frequency and severity of HSV outbreaks in some individuals. patsnap.comscielo.br

Modulation of Inflammatory Cytokine Expression (e.g., TNF-α, IL-8, MIF)

L-Lysine has demonstrated the ability to modulate the expression of key inflammatory cytokines. In a study on rats with chronic lung injury, L-Lysine treatment significantly reduced the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Macrophage Migration Inhibitory Factor (MIF). researchgate.net In the control group with lung injury, TNF-α levels were elevated by 772%, IL-8 by 498.9%, and MIF by 488.8%. researchgate.net L-Lysine administration resulted in a marked reduction of these pro-inflammatory markers. researchgate.net

This anti-inflammatory effect suggests a potential therapeutic benefit for L-Lysine in conditions characterized by excessive inflammation. researchgate.net Similarly, in grass carp, lysine deficiency was shown to aggravate the inflammatory response by increasing the gene expression of pro-inflammatory cytokines such as TNF-α and IL-8, while down-regulating anti-inflammatory cytokines. nih.gov

Cytokine Condition Effect of L-Lysine Treatment Percentage Reduction
TNF-αChronic Lung Injury (Rats)Significant reductionUp to 66.7%
IL-8Chronic Lung Injury (Rats)Significant reductionUp to 68.9%
MIFChronic Lung Injury (Rats)Significant reductionUp to 67.5%

Cellular Homeostasis and Stress Response Mechanisms

L-Lysine is crucial for maintaining cellular homeostasis, and its deficiency can trigger significant cellular stress responses. An imbalance or deficiency in essential amino acids like lysine can activate pathways such as the integrated stress response (ISR) and the amino acid response (AAR). nih.gov The activation of these pathways serves as a cellular defense mechanism, leading to a reduction in protein synthesis and cell growth to conserve resources during periods of nutrient scarcity. nih.gov

The kinase GCN2 (General Control Nonderepressible-2) is a key sensor for amino acid imbalance that activates the ISR, leading to an inhibition of protein synthesis. nih.gov Furthermore, the Target of Rapamycin (TOR) kinase, a central regulator of cell growth and metabolism, is also tightly regulated by amino acid levels. nih.gov When an amino acid imbalance occurs, TOR kinase activity can be inhibited, which may further induce autophagy, a process that helps clear damaged cellular components and contributes to cellular maintenance. nih.gov

Antioxidant Strategies and NADPH Replenishment

L-lysine participates in cellular antioxidant strategies, notably through its influence on the production of Nicotinamide Adenine Dinucleotide Phosphate (NADPH). In yeast, the uptake or "harvesting" of extracellular lysine triggers a significant metabolic shift that enhances the cell's tolerance to oxidants. nih.gov This process involves a reprogramming of redox metabolism where NADPH, which would typically be allocated for the biosynthesis of lysine, is instead redirected towards glutathione metabolism. nih.gov This reallocation serves to replenish the cellular pool of NADPH, a critical reducing equivalent used by antioxidant enzymes to neutralize reactive oxygen species (ROS). nih.gov By channeling more NADPH into the glutathione system, lysine harvesting contributes to a more robust antioxidant defense. nih.gov This mechanism is considered a powerful preventative metabolic antioxidant strategy, preventing imbalances in the cellular redox state under conditions of oxidative stress. nih.gov

Further supporting its antioxidant role, L-lysine has been shown to possess strong iron-chelating activity. mdpi.com By binding to ferrous ions, L-lysine can prevent the formation of highly reactive free radicals, thereby improving the antioxidant capacity of other molecules, such as heme-peptides. mdpi.com

Impact on Glutathione Levels

The effect of L-lysine on glutathione (GSH), a primary cellular antioxidant, is complex, with research showing both increasing and decreasing effects depending on the biological context.

In yeast models, lysine harvesting is directly linked to a substantial increase in glutathione concentrations. Studies have quantified this effect, showing that the metabolic reconfiguration triggered by lysine uptake can lead to an approximately eightfold increase in the cellular pool of reduced glutathione. nih.gov This surge in GSH is a direct consequence of the increased availability of NADPH, which is essential for the reduction of oxidized glutathione (GSSG) back to its active GSH form by glutathione reductase. nih.gov Similarly, in a study on sepsis-induced lung injury in rats, L-lysine administration was found to increase the levels of reduced glutathione. supp.ai

Conversely, other studies have demonstrated that L-lysine can lead to a decrease in glutathione levels. In the cerebral cortex of young rats, L-lysine was found to significantly diminish glutathione concentrations, thereby weakening the brain's primary antioxidant defense. nih.govresearchgate.net The same research indicated that lysine could directly oxidize a commercial glutathione solution in a cell-free medium, suggesting it may act as a direct oxidant under certain conditions. supp.ainih.gov This dual role highlights the complexity of L-lysine's impact on cellular redox homeostasis.

Summary of L-Lysine's Effect on Glutathione Levels
Study ContextObserved Effect on Glutathione (GSH)Proposed MechanismSource
Yeast cells under oxidative stressSignificant increase (approx. 8-fold)Redirection of NADPH from lysine biosynthesis to glutathione metabolism. nih.gov
Sepsis-induced lung injury in ratsIncreaseProtective antioxidant response. supp.ai
Cerebral cortex of young rats (in vitro)Significant decreaseDirect oxidation of GSH by lysine. supp.ainih.govresearchgate.net

Influence on Cellular Proliferation and Viability

L-lysine plays a significant role in regulating cell proliferation and viability, particularly in muscle satellite cells. Research has demonstrated that L-lysine promotes the proliferation of these cells, an effect mediated through the mTORC1 signaling pathway. nih.gov The availability of lysine is crucial; studies show that lysine deficiency inhibits satellite cell proliferation and can lead to increased apoptosis (programmed cell death). nih.govresearchgate.net Conversely, restoring sufficient levels of lysine can rescue cell viability and proliferation. nih.govresearchgate.net This essential role in promoting skeletal muscle growth is attributed to its ability to stimulate protein synthesis and reduce cell death. nih.govresearchgate.net

Studies on Glycation and Oxidation Mechanisms

L-lysine is deeply involved in the complex processes of glycation and oxidation. The ε-amino group of lysine residues within proteins is a primary target for glycation, a non-enzymatic reaction with sugars that can lead to the formation of Advanced Glycation End-products (AGEs). tums.ac.irresearchgate.net The reactivity of a lysine residue can be influenced by adjacent amino acids in the protein sequence; hydrophobic residues such as Isoleucine, Leucine, and Phenylalanine have been shown to increase lysine's reactivity towards glycation. nih.gov

Conversely, L-lysine itself has been investigated as an inhibitor of glycation. In clinical studies involving patients with type 2 diabetes, L-lysine supplementation was found to reduce the levels of AGEs in the sera. tums.ac.ir It has been shown to inhibit the glycation of proteins like fibrinogen and improve the structure and function of glycated lysozyme, suggesting it can act as a chemical chaperone to prevent glycation-induced damage. tums.ac.irresearchgate.net

Lysine residues in proteins are also susceptible to oxidation. Metal-catalyzed oxidation can convert lysine into adipic semialdehyde (also known as allysine). nih.gov This initial oxidation product can be further oxidized to form a stable end-product, 2-aminoadipic acid. nih.gov Studies on human lens crystallins have shown that the levels of both these oxidation products increase with age and are correlated with cataract development. nih.gov Furthermore, some research indicates that under specific conditions, L-lysine can induce protein oxidative damage, including carbonyl formation and sulfhydryl oxidation. nih.govresearchgate.net

Role in Specific Physiological Processes

Neuroprotective Mechanisms against Anoxia

L-lysine monohydrochloride has demonstrated neuroprotective effects against anoxia, a condition of severe oxygen deficiency in tissues. In studies on rats subjected to acute anoxia, pretreatment with L-lysine monohydrochloride dose-dependently prolonged the time it took for brain electrical activity (measured by Electrocorticogram, ECoG) to diminish and shortened the recovery time after oxygen was restored. nih.gov The protective mechanisms are thought to be multifactorial. It is suggested that L-lysine may help protect brain cells by:

Providing an alternative energy source. nih.gov

Reducing the cerebral metabolic rate, thereby lowering oxygen demand. nih.gov

Inhibiting the effects of excitatory amino acids, which can be toxic to neurons during anoxic events. nih.gov

At an optimal dose, L-lysine monohydrochloride's protective effect was comparable to that of flunarizine, a known neuroprotective agent. nih.gov

Neuroprotective Effects of L-Lysine Monohydrochloride (LMH) in Anoxic Rats
ParameterObservation with LMH PretreatmentSource
Time to lowest ECoG amplitudeDose-dependently prolonged nih.gov
Recovery time after recirculationDecreased nih.gov
Lowest ECoG amplitude during anoxiaDid not reach isoelectric point at 1.26 g/kg dose nih.gov

Regulation of Pancreatic Islet B Cells and Blood Sugar Levels

L-lysine plays a role in glucose homeostasis through its effects on pancreatic islet β-cells and insulin secretion. Research has shown that L-lysine can acutely stimulate insulin secretion from both isolated mouse islets and clonal INS-1E β-cells. nih.gov This stimulation is both dose-dependent and glucose-dependent, with L-lysine demonstrating high insulinotropic potency, particularly at elevated glucose concentrations. nih.gov

In clinical settings, these cellular effects translate to improved glycemic control. Studies in patients with type 2 diabetes have shown that L-lysine supplementation can lead to a significant reduction in fasting blood glucose levels. researchgate.net This improvement in blood sugar regulation is linked to L-lysine's ability to inhibit protein glycation and reduce insulin resistance. researchgate.net

Mechanisms in Wound Healing and Tissue Repair

L-lysine monohydrate, an essential amino acid, plays a multifaceted and critical role in the complex process of wound healing and tissue repair. Its mechanisms of action at the molecular and cellular levels encompass several key stages of healing, including the formation of new tissue, the development of blood vessels, and the modulation of the wound environment. L-lysine contributes to these processes by serving as a fundamental building block for proteins, facilitating enzymatic reactions, and influencing cellular behaviors crucial for tissue regeneration. kollohealth.commedicinenet.comgetlabtest.com

Role in Collagen Synthesis

One of the most significant contributions of L-lysine to tissue repair is its indispensable role in the synthesis of collagen, the most abundant structural protein in the body that provides strength and integrity to the skin and connective tissues. getlabtest.comcaringsunshine.combubsnaturals.com Lysine's involvement is fundamental at multiple stages of collagen production.

Building Block: L-lysine serves as a direct building block for the polypeptide chains that form the collagen molecule. getlabtest.combubsnaturals.com

Cross-linking and Stability: Beyond its role as a constituent amino acid, lysine is crucial for the post-translational modifications that ensure the stability and strength of the collagen matrix. Specific lysine residues within the collagen fibers undergo enzymatic modifications to form hydroxylysine. These modified residues are essential for the formation of covalent cross-links between and within collagen molecules, a process that gives the protein its structural integrity and durability. getlabtest.combubsnaturals.comswiss-alp-nutrition.ch Without sufficient lysine, the production of stable collagen is compromised, which can impair the healing process. kollohealth.comcaringsunshine.com

Enzymatic Processes: It supports the enzymatic processes necessary for the various steps of collagen synthesis. getlabtest.com Research indicates that L-lysine also inhibits matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of collagen and other extracellular matrix components. swiss-alp-nutrition.ch

Promotion of Cell Proliferation and Migration

The process of wound closure, known as re-epithelialization, is heavily dependent on the proliferation and migration of skin cells, particularly keratinocytes and fibroblasts. frontiersin.org L-lysine has been shown to facilitate these cellular activities, thereby accelerating the healing process. swiss-alp-nutrition.chkollohealth.com

Studies have demonstrated that surfaces coated with poly-L-lysine can accelerate the wound-healing process in fibroblasts. nih.gov For instance, one study observed that mesenchymal stem cells migrated significantly faster on a poly-L-lysine surface compared to an uncoated one. nih.gov This suggests that lysine can create a favorable environment for the cellular movements necessary to close a wound. The enhancement of lysine acetylation, an epigenetic modification, has also been reported to accelerate wound repair by inducing keratinocyte proliferation. nih.govresearchgate.net

Cell TypeSubstrateKey FindingReference
FibroblastsPoly-L-lysine coated surfaceAccelerated wound-healing processes compared to uncoated surfaces. nih.gov
Mesenchymal Stem CellsPoly-L-lysine surfaceAverage migration speed increased to 6 µm/h compared to 3.6 µm/h on an uncoated surface. nih.gov
KeratinocytesN/A (in a mouse model)Enhancement of lysine acetylation induced proliferation and enhanced healing. nih.gov

Stimulation of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical step in wound healing. It ensures that the new tissue receives the necessary supply of oxygen and nutrients to grow and function. L-lysine has been identified as a molecule that promotes therapeutic angiogenesis, particularly in ischemic (low oxygen) tissues. ispub.combiorxiv.org

The proposed mechanism for lysine-mediated angiogenesis involves it acting as a "molecular bridge," binding angiogenic growth factors to their receptors on cell surfaces. ispub.com This action augments the signaling process that leads to the formation of new capillaries. ispub.com Studies using L-lysine-loaded microparticles have shown they support cell proliferation and angiogenesis by stimulating the expression of pro-angiogenic genes, including metalloproteinase-9 and focal adhesion kinases. nih.gov Clinical observations in chronic wounds have shown that topical application of L-lysine can induce extensive granulation tissue, which is rich in new blood vessels, indicating a potent angiogenic response. biorxiv.orggoogle.com

Anti-inflammatory and Antimicrobial Effects

A controlled inflammatory response is essential for proper wound healing, while the presence of microbes can lead to infection and delayed healing. L-lysine exhibits both anti-inflammatory and antimicrobial properties that contribute to a more favorable healing environment.

Anti-inflammatory Action: Research suggests that L-lysine may help in anti-inflammatory therapy by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). frontierspartnerships.orgverywellhealth.com It can also act as an anti-inflammatory agent by inhibiting cyclooxygenase, an enzyme involved in the inflammatory pathway. medicinenet.com

Antimicrobial Activity: L-lysine and its polymer form, poly-L-lysine, have demonstrated broad-spectrum antimicrobial activity. mdpi.comconsensus.app These compounds are effective at disrupting the membranes of bacteria, leading to their destruction. mdpi.comnih.gov This antimicrobial effect can help prevent wound infections, a common complication that impairs tissue repair. frontierspartnerships.org For example, epsilon-poly-L-lysine (ε-PL) has been shown to disrupt bacterial cell membranes, increase cell wall permeability, and induce the accumulation of reactive oxygen species (ROS), leading to cell death. consensus.app

MechanismEffectAssociated Molecules/Pathways
Anti-inflammatory Reduction of pro-inflammatory cytokine levelsTNF-α, IL-8, MIF frontierspartnerships.org
Inhibition of inflammatory enzymesCyclooxygenase medicinenet.com
Antimicrobial Disruption of bacterial cell membranesPositively charged cationic groups mdpi.com
Increased cell wall permeabilityEpsilon-poly-L-lysine (ε-PL) consensus.app
Induction of reactive oxygen species (ROS)Epsilon-poly-L-lysine (ε-PL) consensus.app

Advanced Analytical Methodologies for L Lysine Monohydrate Research

Spectroscopic Characterization Techniques

Fourier Transform Raman (FT-RAMAN) Spectroscopy for Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful technique for analyzing the vibrational modes of molecules, providing insights into their structure and bonding. For L-Lysine monohydrate, FT-Raman spectroscopy can identify characteristic functional groups and their specific vibrational frequencies. Studies have utilized FT-Raman spectroscopy to identify various functional groups within lysine (B10760008) derivatives, such as L-lysine 4-nitrophenolate (B89219) monohydrate nih.gov. The technique helps in assigning vibrational bands corresponding to C-H stretching, N-H stretching, C-N stretching, and carboxylate group vibrations. Research has shown that FT-Raman can differentiate between different crystalline forms and identify specific molecular interactions within the crystal lattice. For instance, characteristic peaks related to the protonated amine group (NH₃⁺) and the carboxylate group (COO⁻) are observable, offering a molecular fingerprint of the compound nih.govresearchgate.net.

Table 1: Characteristic FT-Raman Bands and Assignments for Lysine Derivatives

Wavenumber (cm⁻¹)AssignmentReference
~1634COO⁻ stretching researchgate.net
~1417, ~1444NH₃⁺ stretching researchgate.net
~1309-1370NH₂ and CH₂ stretching researchgate.net
~1000C-C stretching nih.gov
~861O-H···O out-of-plane bending (hydrogen bonds) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR (Proton NMR) and ¹³C NMR (Carbon NMR), is indispensable for determining the molecular structure and confirming the presence of specific atoms in defined chemical environments. For L-Lysine monohydrate, NMR provides detailed information about the proton and carbon backbone. ¹H NMR spectra of L-lysine typically show distinct signals for the different types of protons, including those on the α-carbon, the methylene (B1212753) groups along the side chain, and the amine protons chemicalbook.comhmdb.ca. ¹³C NMR further complements this by identifying the unique carbon environments, such as the carboxyl carbon, the α-carbon, and the various carbons in the aliphatic side chain copernicus.orgbmrb.io. Studies on lysine hydrochloride derivatives have confirmed the utility of NMR for structural elucidation, showing characteristic chemical shifts for protons and carbons in different functional groups nih.govresearchgate.netjchps.com. The presence of water in the monohydrate form can also influence the observed spectra, and specialized NMR techniques can probe these interactions.

Table 2: Representative ¹H NMR Chemical Shifts for L-Lysine

Proton TypeChemical Shift (ppm)AssignmentReference
α-CH~3.76B chemicalbook.com
α-CH₂~3.44B chemicalbook.com
β-CH₂~2.99C chemicalbook.com
γ-CH₂~1.73D chemicalbook.com
δ-CH₂~1.68E chemicalbook.com
ε-CH₂~1.43F chemicalbook.com

Note: Assignments (B-F) are illustrative and may vary based on experimental conditions and specific derivative.

UV-Visible Spectroscopy for Transmittance Analysis

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and to assess its optical properties, such as transmittance and absorbance. For L-Lysine monohydrate, UV-Vis spectroscopy is primarily used to determine its transparency range and to identify any absorption bands that might arise from impurities or specific electronic configurations. Typically, amino acids like lysine exhibit high transmittance in the visible region and absorb in the UV range due to π-π* and n-π* transitions. Studies on lysine derivatives, such as L-lysine monohydrochloride, have shown high optical transparency and determined cut-off wavelengths in the UV region, indicating their suitability for optical applications nih.govresearchgate.netinternationaljournalcorner.com. The transmittance spectrum of L-Lysine monohydrate would reveal its transparency window, crucial for applications requiring light transmission.

Table 3: UV-Vis Transmittance Characteristics of Lysine Derivatives

Compound/DerivativeTransmittance (%)Cut-off Wavelength (nm)Optical Band Gap (eV)Reference
L-Lysine monohydrochloride~99% (visible)~234~5.7 internationaljournalcorner.com
L-Lysine HCl-doped SAHigh~261-266~5.13-5.2 researchgate.net

Other Advanced Characterization and Detection Methods

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray Diffraction (XRD) analysis, particularly powder XRD (PXRD) and single-crystal XRD, is fundamental for determining the crystalline structure, lattice parameters, and space group of L-Lysine monohydrate. Due to the propensity of L-lysine to form hydrate (B1144303) phases under ambient conditions, precise crystal structure determination is often achieved using PXRD on microcrystalline samples ucl.ac.ukcardiff.ac.ukresearchgate.netnih.gov. Studies have successfully determined the crystal structures of L-lysine hemihydrate and L-lysine monohydrate, revealing their specific crystallographic systems and unit cell dimensions ucl.ac.ukcardiff.ac.uk. For instance, L-lysine monohydrate has been characterized, and its crystal structure provides detailed information about the arrangement of molecules and water within the lattice.

Table 4: Crystallographic Data for Lysine Hydrate Phases

CompoundCrystal SystemSpace GroupUnit Cell Parameters (a, b, c, α, β, γ)Reference
L-Lysine monohydrateMonoclinicP2₁Varies (specific data not provided in search) ucl.ac.ukcardiff.ac.ukresearchgate.net
L-Lysine 4-nitrophenolate monohydrateOrthorhombicP2₁2₁2₁Varies (specific data not provided in search) nih.govjocpr.com

Thermal Analysis (e.g., Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA))

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for investigating the thermal stability, decomposition pathways, and phase transitions of L-Lysine monohydrate. TGA measures the change in mass of a sample as a function of temperature, allowing for the identification of water loss in hydrates and the onset of decomposition. DTA detects thermal events like phase transitions or decomposition by measuring the temperature difference between the sample and a reference. Studies on lysine derivatives and related compounds show that TGA can reveal the loss of water molecules from hydrate forms at specific temperatures blucher.com.brmdpi.comnih.gov. DTA can identify endothermic or exothermic processes associated with these events or structural changes. For L-Lysine monohydrate, TGA would indicate the temperature at which the water molecule is released, followed by the decomposition of the organic structure.

Table 5: Thermal Analysis Data for Lysine Derivatives

Compound/DerivativeThermal EventTemperature Range (°C)Weight Loss (%)Reference
L-Lysine monohydrochloride dihydrateWater loss> 60Not specified blucher.com.br
L-Lysine (hygroscopic sample)Evaporation of water~300 K (~27 °C)~3% nih.gov
L-Rhamnose monohydrate (analogue)Dehydration100-120~5% mdpi.com
L-Lysine monohydrochloride (pure SA)Thermal stability (decomposition onset)Up to 214Not specified researchgate.net

Micro-Raman Spectroscopy

Micro-Raman spectroscopy combines Raman spectroscopy with microscopy, enabling the analysis of vibrational properties at a microscopic level. This technique is valuable for studying the spatial distribution of molecular components within a sample or for analyzing very small quantities of material. While specific applications of micro-Raman directly on L-Lysine monohydrate are less detailed in the provided search results compared to FT-Raman, the general application of micro-Raman spectroscopy involves mapping molecular vibrations across a sample utwente.nlmdpi.com. This could be used to investigate variations in crystal structure or composition within a single crystal of L-Lysine monohydrate or to study its interaction with other materials at a micro-scale. The technique provides high spatial resolution, making it suitable for detailed investigations of heterogeneous samples.

Dielectric Studies

Dielectric studies are crucial for understanding the electrical properties of materials, including their response to applied electric fields, which is influenced by molecular structure, hydration, and intermolecular interactions. Research involving L-Lysine and its crystalline forms, such as L-Lysine monohydrochloride, has explored these properties, revealing characteristic frequency-dependent behaviors.

Similarly, the dielectric loss, which represents energy dissipation within the material, generally follows a similar trend, being higher at lower frequencies and decreasing at higher frequencies. This behavior indicates that the material's ability to dissipate energy is more pronounced under low-frequency alternating fields. Research on L-Lysine monohydrochloride composites has indicated that doping with certain ions, such as potassium, can increase the dielectric constant and loss tangent, potentially influencing other properties like second-harmonic generation (SHG) efficiency nih.govdergipark.org.tr. Conversely, doping L-Lysine into KDP crystals has been observed to sometimes lower the dielectric constant and loss compared to pure KDP, while simultaneously enhancing SHG efficiency and optical transmission researchgate.networldscientific.com.

Table 1: Dielectric Properties of L-Lysine Monohydrochloride as a Function of Frequency

Frequency (Hz)Dielectric Constant (ε')Dielectric Loss (ε'')Source
203.0Not specified dergipark.org.tr
1,000Not specified0.9 dergipark.org.tr
1,000,000 (1 MHz)0.3Not specified dergipark.org.tr

Note: Data for L-Lysine monohydrochloride (L-LHCl) from studies on composites. Specific values for L-Lysine monohydrate are less commonly reported in this context, with most dielectric studies focusing on its hydrochloride salt or doped crystalline forms.

Bioelectroanalysis for Functional Evaluation of Biopolymer Synthetases

Bioelectroanalysis employs electrochemical techniques to study biological molecules and systems, offering sensitive and direct methods for evaluating enzyme activity and interactions. In the context of L-Lysine, bioelectrochemical approaches are valuable for understanding enzymes involved in its metabolism and the functional properties of lysine-containing biopolymers.

One significant area of research involves the study of poly-L-lysine (PLL), a polymer of lysine. Studies have shown that PLL can associate with redox enzymes, such as glucose oxidase. The functional evaluation of such enzyme-polymer interactions can be achieved by monitoring the bioelectrocatalytic current generated by the enzyme. Changes in the enzyme's stability or reaction rate, influenced by its association with PLL, can be directly assessed through these electrochemical measurements. These studies suggest that PLL can act as an enzyme stabilizer and even enhance reaction rates, providing insights into how biopolymers modulate enzymatic function nih.gov.

Furthermore, bioelectrochemical sensors have been developed for the detection and analysis of L-lysine itself. For instance, an amperometric biosensor utilizing lysine dehydrogenase immobilized on a platinum electrode has been described. This sensor employs electrochemical detection to quantify L-lysine, leveraging the enzyme's specific catalytic activity. Such biosensors are instrumental in studying metabolic pathways where L-lysine is a key substrate or product, including the complex L-lysine biosynthesis pathway (LBP) which involves numerous enzymes essential for bacterial growth nih.govnih.govnih.gov. Understanding the activity and regulation of these enzymes is critical for identifying novel therapeutic targets, particularly in the development of new antibiotics to combat antimicrobial resistance nih.gov.

Biotechnological Production and Strain Engineering for L Lysine Monohydrate

Microbial Fermentation Processes

Microbial fermentation is the cornerstone of modern L-lysine production. The process involves cultivating specific microbial strains in large-scale bioreactors under controlled conditions to maximize the yield and purity of L-lysine. The selection of robust production strains and the fine-tuning of fermentation parameters are crucial for an economically viable process.

The primary workhorses for the industrial fermentation of L-lysine are strains of Corynebacterium glutamicum and, increasingly, Escherichia coli. myandegroup.comwikipedia.org These bacteria have been the subject of intensive genetic and metabolic engineering to enhance their L-lysine production capabilities.

Corynebacterium glutamicum : This Gram-positive, non-sporulating soil bacterium has been the traditional and most widely used microorganism for L-lysine production for over 40 years. researchgate.netnih.gov Its "Generally Regarded As Safe" (GRAS) status makes it particularly suitable for producing food and feed-grade amino acids. nih.gov Wild-type C. glutamicum was first identified as a natural overproducer of glutamate (B1630785), and subsequent mutagenesis and selection led to the development of strains that could efficiently produce L-lysine. researchgate.net Modern industrial strains are highly engineered to redirect metabolic pathways towards lysine (B10760008) accumulation and to resist feedback inhibition, a natural regulatory mechanism where the final product (L-lysine) inhibits the activity of key enzymes in its own biosynthetic pathway. myandegroup.commyandegroup.com

Escherichia coli : As one of the most well-characterized microorganisms, E. coli has become a dominant strain for L-lysine production. frontiersin.orgnih.gov Its advantages include a well-understood genetic background, a vast array of available gene-editing tools, and a rapid growth cycle. frontiersin.orgnih.gov These characteristics facilitate the application of advanced metabolic engineering and synthetic biology techniques to precisely modify its metabolic pathways for enhanced lysine synthesis. frontiersin.org While concerns about potential endotoxins from Gram-negative bacteria exist, purification processes ensure the final L-lysine product is safe for use. nih.gov Genetically modified strains of E. coli have been developed that can achieve very high titers and yields of L-lysine. nih.goveuropa.eu

The mode of fermentation significantly impacts process efficiency, yield, and operational costs. The main strategies employed for L-lysine production are batch, fed-batch, and continuous fermentation.

Batch Fermentation : In this mode, the bioreactor is filled with a fixed volume of sterile nutrient medium and inoculated with the production strain. eppendorf.com The fermentation proceeds without the further addition of nutrients. As the microbes grow, they consume the substrates and produce L-lysine; however, nutrient depletion and the accumulation of toxic by-products eventually limit further production. eppendorf.com L-lysine is typically produced using batch fermentation, though it is often a component of more complex strategies. nih.govresearchgate.net

Fed-Batch Fermentation : This is the most common mode for industrial L-lysine production. nih.gov The process starts as a batch culture, but after the initial carbon source is partially consumed, a concentrated nutrient feed is added to the bioreactor. This strategy allows for greater control over substrate concentration, preventing the accumulation of inhibitory levels of substrates like glucose and extending the production phase. eppendorf.com Fed-batch techniques enable high cell densities and, consequently, high product concentrations, with some engineered E. coli strains producing over 155 g/L of L-lysine in fed-batch fermenters. frontiersin.org Repeated fed-batch techniques have been developed to further optimize process economics. nih.gov

Continuous Fermentation : In a continuous process, fresh nutrient medium is continuously added to the bioreactor while the fermented broth (containing cells and L-lysine) is simultaneously removed at the same rate. frontiersin.orgeppendorf.com This maintains the culture in a stable, steady state of growth, which can extend the production cycle and increase the accumulation of L-lysine. frontiersin.org This mode can lead to high productivity but can be more complex to operate and maintain sterility over long periods.

To maximize L-lysine yield, it is essential to tightly control various physical and chemical parameters during fermentation. frontiersin.orgnih.gov Optimization of these factors ensures the microbial culture remains in a state of high metabolic activity directed towards L-lysine synthesis.

Substrate Utilization : Carbon sources like glucose, molasses, or starch hydrolysates are the primary raw materials. myandegroup.commyandegroup.com Maintaining an optimal concentration is critical; for instance, an initial glucose concentration of 80-90 g/L has been found to be effective for C. glutamicum. nih.govresearchgate.net

Temperature : Microbial growth and enzyme activity are highly temperature-dependent. The optimal temperature for L-lysine production by C. glutamicum is typically around 30°C. nih.govresearchgate.net For E. coli, temperatures are often maintained around 37°C. myandegroup.com

pH : The pH of the fermentation broth can significantly influence microbial metabolism. nih.gov The optimal pH for L-lysine production with C. glutamicum is generally maintained around 7.0 to 7.5. myandegroup.comnih.gov This is often controlled by the addition of ammonia, which also serves as a nitrogen source for the cells. myandegroup.com

Aeration and Agitation : L-lysine production is an aerobic process, requiring a sufficient supply of dissolved oxygen (DO). nih.gov The DO level is controlled by the airflow rate (air volume per volume of medium per minute, vvm) and the agitation rate (revolutions per minute, rpm). Insufficient oxygen can lead to the formation of undesirable by-products, while excessive levels can cause oxidative stress. frontiersin.org Optimal values for C. glutamicum have been reported at an airflow rate of 1.0-1.25 vvm and an agitation rate of 200-300 rpm. nih.govresearchgate.net

Optimized Fermentation Parameters for L-Lysine Production with Corynebacterium glutamicum
ParameterOptimal Value (Free Cells)Optimal Value (Immobilized Cells)Reference
Fermentation Time72 hours96 hours nih.govresearchgate.net
Temperature30°C30°C nih.govresearchgate.net
pH7.57.5 nih.govresearchgate.net
Glucose Concentration80 g/L90 g/L nih.govresearchgate.net
Airflow Rate1.25 vvm1.0 vvm nih.govresearchgate.net
Aeration (Agitation) Rate300 rpm200 rpm nih.govresearchgate.net

Genetic Engineering and Systems Metabolic Engineering Strategies

While optimization of fermentation conditions is crucial, the most significant leaps in L-lysine production have come from the genetic modification of the production strains. nih.gov Systems metabolic engineering, a holistic approach that combines systems biology with metabolic engineering, is used to rationally design and construct highly efficient microbial cell factories. researchgate.netnih.gov This involves redirecting the flow of carbon and energy within the cell to maximize the flux towards the L-lysine biosynthetic pathway. nih.gov

A primary goal of metabolic engineering is to increase the metabolic flux through the L-lysine synthesis pathway. researchgate.net This is achieved by identifying and overcoming rate-limiting steps and eliminating competing pathways that divert precursors away from lysine production.

Two of the most critical enzymes in the L-lysine biosynthetic pathway are aspartokinase (AK) and dihydrodipicolinate synthase (DHDPS). These enzymes catalyze key regulatory and rate-limiting steps.

Aspartokinase (AK) : This enzyme controls the initial step of the entire aspartate metabolic pathway, which leads to the synthesis of lysine, methionine, and threonine. nih.govnih.gov In wild-type bacteria, AK is typically subject to strong feedback inhibition by L-lysine. wikipedia.org A key strategy for overproduction is to introduce a mutated version of the AK gene (lysC) that codes for an enzyme resistant to this feedback inhibition. frontiersin.org Overexpression of a feedback-resistant AK ensures a continuous and high-level flow of carbon into the lysine pathway. nih.govnih.gov

Dihydrodipicolinate Synthase (DHDPS) : This enzyme, encoded by the dapA gene, catalyzes the first committed step in the L-lysine branch of the aspartate pathway. nih.govnih.gov It is another crucial regulatory point. Increasing the expression level of the dapA gene has been shown to significantly boost L-lysine production in both C. glutamicum and E. coli. frontiersin.orgnih.gov In some cases, mutating the dapA gene to relieve feedback inhibition further enhances the synthesis efficiency. frontiersin.org

By simultaneously overexpressing feedback-resistant versions of these and other key pathway enzymes, metabolic engineers can create strains that channel a large fraction of their carbon uptake directly into the production of L-lysine, leading to the high titers observed in industrial fermentation processes. researchgate.netfao.org

Key Enzymes in L-Lysine Biosynthesis and Engineering Strategies
EnzymeGeneRole in PathwayEngineering Strategy
AspartokinaselysCControls carbon flow into the aspartate pathway.Overexpression of feedback-resistant mutant versions to prevent L-lysine inhibition. frontiersin.orgnih.govnih.gov
Dihydrodipicolinate SynthasedapACatalyzes the first committed step specific to L-lysine synthesis.Overexpression to increase flux into the lysine branch; sometimes mutated to relieve feedback inhibition. frontiersin.orgnih.gov

Enhancement of Biosynthetic Pathway Flux

Targeted Mutagenesis to Relieve Feedback Inhibition

A fundamental strategy in boosting L-lysine yields is overcoming the natural regulatory mechanisms of the bacterial cell, particularly feedback inhibition. In the lysine biosynthesis pathway, the final product, L-lysine, acts as an allosteric inhibitor of key enzymes, effectively shutting down its own synthesis when intracellular concentrations are high. nih.govsemanticscholar.orgnih.gov Two primary enzymes are targeted for mutagenesis to remove this bottleneck: Aspartokinase (AK) and Dihydrodipicolinate synthase (DHDPS). semanticscholar.orgnih.govscite.ai

Aspartokinase (AK): This enzyme catalyzes the first committed step in the aspartate family pathway, which produces lysine, threonine, and methionine. semanticscholar.orgnih.gov In organisms like C. glutamicum and E. coli, specific isoforms of this enzyme, such as AKIII (encoded by the lysC gene in E. coli), are highly sensitive to inhibition by lysine. nih.govnih.gov Targeted mutagenesis involves introducing specific amino acid substitutions into the regulatory domains of the enzyme. These mutations, such as T344M or S345L in E. coli AKIII, render the enzyme insensitive to lysine concentrations, ensuring the pathway remains active even when lysine accumulates. semanticscholar.org This allows for the continuous conversion of aspartate into precursors for lysine synthesis. nih.gov

Dihydrodipicolinate synthase (DHDPS): As the first enzyme unique to the lysine branch of the pathway, DHDPS is another critical point for feedback regulation. nih.govnih.gov Like aspartokinase, it is allosterically inhibited by L-lysine. nih.gov Engineering feedback-insensitive DHDPS variants is crucial for high-level lysine production. Studies have shown that single amino acid substitutions can dramatically reduce the enzyme's sensitivity to lysine. For instance, expressing a feedback-insensitive DHDPS from C. glutamicum or creating mutant versions of the native enzyme in production strains has proven effective in increasing lysine titers. bohrium.com

The combined mutagenesis of both aspartokinase and dihydrodipicolinate synthase has a synergistic effect, significantly elevating the production of free L-lysine compared to modifying either enzyme alone. nih.govsemanticscholar.org

Target EnzymeGene (Example)Common StrategyOutcome
AspartokinaselysC (E. coli)Site-directed mutagenesis to alter the allosteric binding site.Enzyme becomes insensitive to feedback inhibition by L-lysine, allowing continuous pathway operation.
Dihydrodipicolinate SynthasedapAIntroduction of point mutations or expression of a heterologous feedback-resistant enzyme.Prevents L-lysine from inhibiting the first committed step of its own synthesis branch.
Redirection of Carbon Flux towards Lysine Synthesis

Maximizing L-lysine production requires not only removing feedback inhibition but also ensuring a robust supply of precursor metabolites and reducing power (NADPH). nih.gov This is achieved by re-engineering the central carbon metabolism to direct the flow of carbon away from general growth and energy production and towards the lysine biosynthesis pathway. researchgate.net

A key focus is enhancing the activity of the Pentose Phosphate Pathway (PPP) . oup.comnih.gov The oxidative phase of the PPP is a major source of the NADPH required for the reductive steps in lysine synthesis. oup.comwikipedia.orgyoutube.com Strategies to increase flux through the PPP include:

Overexpression of key PPP enzymes like glucose-6-phosphate dehydrogenase.

Mutating enzymes in competing pathways, such as glycolysis, to divert glucose-6-phosphate into the PPP. nih.gov

Metabolic flux analysis using techniques like 13C-labeling has been instrumental in identifying bottlenecks in central metabolism. nih.govnih.govnih.gov For example, studies have shown that amplifying the expression of pyruvate carboxylase, which replenishes oxaloacetate (a direct precursor for the aspartate pathway), can significantly increase lysine formation. nih.gov By optimizing the expression of enzymes at critical nodes between glycolysis, the TCA cycle, and the PPP, a greater proportion of the carbon source (typically glucose) is channeled into producing the necessary building blocks for lysine. nih.govnih.govacs.org

Metabolic PathwayKey ObjectiveExample StrategyResult
Pentose Phosphate Pathway (PPP)Increase NADPH supplyOverexpression of glucose-6-phosphate dehydrogenase.Enhanced availability of reducing equivalents for lysine biosynthesis.
Anaplerotic ReactionsIncrease precursor (Oxaloacetate) supplyOverexpression of pyruvate carboxylase (pyc).Replenishes the TCA cycle, ensuring a steady supply of aspartate precursors.
Glycolysis/TCA CycleBalance energy needs and precursor supplyDownregulation of enzymes leading to biomass or by-product formation.More carbon is directed towards oxaloacetate and pyruvate, key lysine precursors.

Knockout of Competing Metabolic Pathways to Enhance Yield

To further enhance the yield of L-lysine, it is essential to eliminate or reduce the synthesis of unwanted by-products that compete for the same precursors. frontiersin.org This is typically achieved through gene knockouts. A primary target for deletion is homoserine dehydrogenase (encoded by the hom gene), the first enzyme in the pathway branching from aspartate semi-aldehyde towards threonine and methionine. nih.gov Deleting this gene prevents the cell from converting the lysine precursor into other amino acids, thereby forcing the metabolic flux exclusively towards lysine. oup.com This strategy is often used to create auxotrophic strains that require threonine and methionine for growth but are highly efficient at overproducing lysine. nih.gov

Other competing pathways that can be targeted for knockout include those that consume pyruvate or other central metabolites, redirecting these resources toward the anaplerotic reactions that feed the lysine pathway. frontiersin.org

Optimization of Transcriptional Regulatory Networks

Beyond individual enzyme modifications, advanced strain engineering involves reprogramming the complex transcriptional regulatory networks that govern gene expression. frontiersin.org The expression of lysine biosynthesis genes is often controlled by repressors or attenuators that respond to intracellular lysine levels. nih.govnih.gov A sophisticated mechanism of regulation discovered in many bacteria is the riboswitch, an RNA element located in the 5'-untranslated region of an mRNA. semanticscholar.orgpnas.orgresearchgate.net

The lysine-sensing riboswitch, also known as the L-box, can directly bind to L-lysine. pnas.org This binding alters the secondary structure of the RNA, leading to either premature termination of transcription or blockage of translation initiation. nih.govpnas.org By mutating these L-box sequences, it is possible to disrupt this feedback regulation at the transcriptional level, leading to constitutive expression of the lysine biosynthesis genes regardless of the intracellular lysine concentration. nih.govnih.govpnas.org This approach has been successfully applied to the lysC gene in both E. coli and Bacillus subtilis. nih.gov Lysine riboswitches have also been repurposed as tools to dynamically control the expression of competing pathways, such as the TCA cycle, further optimizing carbon flux. acs.org

Genome Breeding and Systems-Level Approaches for Strain Improvement

While targeted genetic modifications are powerful, creating superior industrial strains often requires a more holistic approach. nih.govnih.govGenome breeding is a strategy that combines the knowledge gained from decades of classical random mutagenesis with modern genomics. nih.govnii.ac.jp The process involves:

Sequencing the genomes of traditionally developed, high-producing industrial strains.

Comparing these genomes to the wild-type ancestor to identify all accumulated mutations. oup.com

Systematically reconstructing a new strain by introducing only the beneficial mutations into a clean genetic background. oup.comnih.gov

This approach eliminates potentially detrimental mutations that may have accumulated during random mutagenesis and allows for the combination of the most effective genetic traits. nii.ac.jp Strains developed through genome breeding have shown significant improvements in production rates, final titers, and stress tolerance, sometimes allowing for fermentation at higher temperatures. oup.comresearchgate.net

This is complemented by systems biology , which integrates "-omics" data (genomics, transcriptomics, proteomics, metabolomics, and fluxomics) to create comprehensive models of cell metabolism. researchgate.netresearchgate.netnih.govnih.gov These models help identify non-obvious engineering targets and understand the global physiological response to genetic modifications, leading to more rational and effective strain improvement strategies. semanticscholar.org

Downstream Processing and Purification Methodologies

Once the fermentation process is complete, the L-lysine must be recovered from the fermentation broth and purified. nih.govnih.govresearchgate.net The broth is a complex mixture containing the microbial biomass, residual nutrients, and various metabolic by-products in addition to L-lysine. The downstream processing typically involves several key stages. researchgate.net

Cell Separation: The first step is to separate the microbial cells from the liquid broth. This is commonly achieved through industrial-scale centrifugation or membrane filtration techniques like ultrafiltration. myandegroup.comresearchgate.net

Purification and Concentration: The clarified broth containing L-lysine is then subjected to purification, with ion-exchange chromatography being the most prevalent method. myandegroup.commyandegroup.com L-lysine, being a basic amino acid, carries a net positive charge at neutral or acidic pH and binds strongly to cation-exchange resins. Impurities can be washed away, and the bound L-lysine is then eluted using a change in pH or ionic strength. myandegroup.com This step is highly effective for both purification and concentration.

Crystallization: The concentrated, purified L-lysine solution is then crystallized. This is often done by adjusting the pH and temperature and by adding hydrochloric acid to produce L-lysine monohydrochloride, a stable and common commercial form.

Drying and Formulation: The resulting crystals are separated from the liquid, dried, and packaged as a powder or formulated into granules. nih.govresearchgate.net Alternatively, for animal feed applications, the entire fermentation broth can be spray-dried to produce a biomass-containing product, which is a more cost-effective but less pure form. nih.gov

StageMethodPurpose
Separation Centrifugation / UltrafiltrationRemove microbial cells and solid impurities from the fermentation broth.
Purification Ion-Exchange ChromatographySelectively bind and isolate L-lysine from other soluble components in the broth.
Concentration & Crystallization Evaporation / pH AdjustmentIncrease the concentration of L-lysine to induce the formation of stable crystals (e.g., L-lysine HCl).
Final Processing Drying / GranulationRemove residual moisture to produce a stable, final product for packaging and distribution.

Separation and Recovery Techniques from Fermentation Broth

The recovery of L-Lysine from the fermentation broth is a multi-step process aimed at isolating the amino acid from biomass, residual nutrients, and other metabolites. unesa.ac.id The primary and most established method for this purification is ion-exchange chromatography. cabidigitallibrary.org

Ion-exchange chromatography is a highly effective method for capturing and purifying L-Lysine from the fermentation broth. cabidigitallibrary.org This technique utilizes a stationary phase, typically a resin, with charged functional groups that interact with the charged L-Lysine molecules. Cation-exchange resins are commonly employed for L-Lysine recovery. cabidigitallibrary.org The fermentation broth, after initial clarification to remove microbial cells, is passed through a column packed with a strong acid cation-exchange resin. researchgate.net The positively charged L-Lysine molecules bind to the negatively charged resin, while other impurities are washed away. Elution is then carried out using a solution that disrupts the ionic interaction, releasing the purified L-Lysine. The choice of eluent and its concentration are critical for achieving high purity and recovery.

In addition to traditional fixed-bed ion-exchange chromatography, novel approaches have been developed to enhance the efficiency and reduce the environmental impact of the separation process. One such innovation is the ion-exchange moving bed system. This technique allows for the direct processing of fermentation broth without extensive pretreatment, as it can handle the presence of bacterial cells without clogging. researchgate.netjst.go.jp This method has been shown to be stable in operation, with one study achieving a production of 15.4 tons of L-Lysine in 12 days. jst.go.jp The moving bed system can also lead to a reduction in the amount of eluent required and a higher concentration of L-Lysine in the eluate, while also producing less wastewater compared to conventional fluidized bed systems. jst.go.jp

Another emerging technique is the use of aqueous two-phase systems (ATPS) for the extraction of L-Lysine. ATPS involves the use of two immiscible aqueous phases, typically a polymer and a salt solution, to selectively partition the target molecule. An ethanol/ammonium sulfate ATPS has been explored for the purification of a related compound, ε-poly-l-lysine, from fermentation broth. nih.gov This method, combined with ultrafiltration for desalting, achieved a final product purity of 92.39% with a recovery of 87.72%. nih.gov While this specific application is for ε-poly-l-lysine, the principles of ATPS present a promising and environmentally friendly alternative for L-Lysine purification.

The table below provides a comparative overview of different separation and recovery techniques for L-Lysine and related compounds from fermentation broth.

Separation TechniqueKey FeaturesPurity AchievedRecovery/YieldReference
Ion-Exchange Chromatography (Fixed-Bed) Utilizes cation-exchange resins to bind L-Lysine.62.5% (crystallized product)Not specified cabidigitallibrary.org
Ion-Exchange Moving Bed Allows direct processing of fermentation broth without extensive pretreatment.Not specified15.4 tons produced in 12 days jst.go.jp
Aqueous Two-Phase System (ATPS) with Ultrafiltration Employs an ethanol/ammonium sulfate system for extraction.92.39%87.72% nih.gov

Application of Bipolar Membrane Electrodialysis in L-Lysine Production

Bipolar membrane electrodialysis (BMED) is an advanced electromembrane process that has been effectively applied in the production of L-Lysine, particularly for the conversion of L-Lysine monohydrochloride to L-Lysine. deswater.com Commercial L-Lysine is often produced as L-Lysine monohydrochloride for stability, but for certain applications, the removal of the chloride ion is necessary. deswater.com BMED offers an efficient and environmentally friendly method to achieve this conversion.

The BMED process utilizes a stack of ion-exchange membranes, including bipolar membranes, anion-exchange membranes, and cation-exchange membranes, arranged between two electrodes. When a direct electric current is applied, the bipolar membrane dissociates water into protons (H⁺) and hydroxide ions (OH⁻). In the context of L-Lysine monohydrochloride conversion, the chloride ions (Cl⁻) are removed from the feed solution through an anion-exchange membrane, while the L-Lysine remains.

The efficiency of the BMED process is influenced by several operational parameters, including the applied voltage, the initial concentration of L-Lysine monohydrochloride, and the operating temperature. Research has shown that adjusting these parameters can significantly impact the chloride removal ratio, current efficiency (CE), and energy consumption (EC) of the process. For instance, in one study, with an initial L-Lysine monohydrochloride concentration of 0.6 mol/L and a constant voltage of 40 V, a chloride removal ratio of 86.6% was achieved, with a current efficiency of 24% and an energy consumption of 28.2 kWh/kg. deswater.comresearchgate.netnih.gov Elevating the operating temperature has been observed to slightly promote the electrodialysis process. deswater.comresearchgate.net

The following table summarizes the performance of Bipolar Membrane Electrodialysis in L-Lysine production under different operating conditions, based on published research findings.

Initial L-Lysine HCl Concentration (mol/L)Applied Voltage (V)Chloride Removal Ratio (%)Current Efficiency (%)Energy Consumption (kWh/kg)Reference
0.64086.62428.2 deswater.comresearchgate.netnih.gov

Emerging Research Areas and Future Directions in L Lysine Monohydrate Studies

Application of Big Data and Artificial Intelligence in Lysine (B10760008) Research

Table 1: Impact of AI and Big Data in L-Lysine Production
TechnologyApplicationKey BenefitReference
Artificial Neural Networks (ANN)Optimization of fermentation parameters (temperature, pH, glucose concentration).Higher prediction accuracy for L-lysine yield compared to traditional statistical methods. researchgate.net
Ensemble Learning ModelsPredictive modeling of fermentation process behavior using real-time data from commercial fermentors.Enables dynamic process control, leading to stabilized and higher-level production. nih.gov
Machine Learning & Metabolic ModelingIntegration to design and engineer more efficient production strains.Enhances the efficiency and automation of strain development. nih.gov

Advanced '-omics' Approaches (Genomics, Proteomics, Metabolomics, Fluxomics) in Lysine-Producing Organisms

Systems biology, through the application of '-omics' technologies, provides a holistic view of the cellular processes in lysine-producing microorganisms like Corynebacterium glutamicum. researchgate.net These advanced approaches are crucial for rational strain improvement. nih.govresearchgate.net

Genomics: Allows for the targeted modification of genes to enhance production. For instance, significant increases in lysine yield have been achieved by modifying just a few key genes in wild-type strains. nih.gov

Transcriptomics: Measures gene expression levels, helping to understand how the cell responds to changes during different phases of fermentation (e.g., growth vs. production phase). nih.gov

Metabolomics: Involves the quantification of intracellular metabolites. This has revealed dynamic changes in amino acid pools, such as a significant increase in intracellular lysine just before it is secreted from the cell. nih.gov

Fluxomics: Analyzes the rates of metabolic pathways. 13C flux analysis has been instrumental in identifying metabolic bottlenecks and understanding how carbon flows through the central metabolism towards lysine synthesis. nih.govnih.gov

By integrating data from these different '-omics' levels, researchers can create a comprehensive picture of the microorganism's physiology. researchgate.netnih.gov This multi-omics guided metabolic engineering has led to the development of superior industrial strains for L-lysine production. mdpi.com

Interdisciplinary Research in Lysine Biology and its Broader Implications

Research into L-lysine is inherently interdisciplinary, connecting microbiology and biotechnology with nutritional science, medicine, and environmental science. The industrial-scale production of lysine, perfected through decades of metabolic engineering of bacteria like Corynebacterium glutamicum, has profound implications for global food systems. researchgate.netwikipedia.orgresearchgate.net

Lysine is a critical additive in animal feed, particularly for poultry and swine, as it is a limiting amino acid in common plant-based feeds like corn. wikipedia.orgcreative-proteomics.com Supplementation allows for the use of lower-cost proteins while ensuring optimal growth and reducing nitrogen waste, which has both economic and environmental benefits. wikipedia.orgfrontiersin.org In human nutrition, understanding lysine's role in protein synthesis, calcium absorption, and carnitine production is vital for addressing nutritional deficiencies. wikipedia.orgcreative-proteomics.comresearchgate.net Furthermore, the study of lysine's role in the crosslinking of collagen has implications for research into connective tissue health, wound healing, and aging. wikipedia.org The pathways of lysine metabolism are also linked to various disease states, making it a subject of interest in medical research. wikipedia.org

Development of Novel Biotechnological Applications Beyond Traditional Uses

While L-lysine's primary use is in animal feed and nutritional supplements, researchers are exploring novel biotechnological applications. researchgate.netnih.gov The unique chemical structure of lysine, with its reactive ε-amino group, makes it a valuable component in the synthesis of biomaterials and for drug delivery systems. creative-proteomics.com

Biopolymers: Lysine and its polymers, such as poly-L-lysine (PLL), are being investigated for various applications. Hyperbranched lysine-arginine copolymers have been developed and studied for their potential in gene delivery. researchgate.net

Drug Delivery: Multilayers of siRNA and poly-L-lysine have been shown to effectively inhibit the expression of target genes, indicating potential for surface-mediated siRNA delivery. researchgate.net

Chemical Feedstock: There is growing interest in using lysine as a precursor for the biomanufacturing of other high-value chemicals and active pharmaceutical ingredients. nih.gov

3D Printing: Lysine has been used in co-formulations to potentiate the effects of plant extracts in polyethylene oxide-based gels developed for 3D-printed oral dosage forms. mdpi.com

These emerging applications highlight the versatility of lysine as a building block for advanced biotechnological products.

Investigations into the Environmental Impact of Lysine Production Processes

The large-scale industrial production of L-lysine has a significant environmental footprint, prompting research into its life cycle assessment (LCA). aljest.netamazonaws.com The primary method of production is microbial fermentation, which consumes substantial amounts of raw materials and energy. aljest.netbiostarus.com Key environmental considerations include:

Raw Material Consumption: The process requires a carbon source, typically glucose derived from crops like corn or wheat, as well as other inputs like ammonia. aljest.netbiostarus.com

Water Usage: Fermentation is a water-intensive process. Studies have shown that water is the most significant component by mass in the input and output streams of lysine production. aljest.net

Greenhouse Gas Emissions: The energy required for fermentation, aeration, and downstream processing contributes to carbon dioxide (CO2) emissions. The production of raw materials, such as glucose from corn, also has an associated carbon footprint. amazonaws.combiostarus.com

Research efforts are focused on mitigating these environmental impacts. Strategies include recycling water recovered during the product purification stage and exploring alternative, more sustainable feedstocks. frontiersin.orgaljest.net Improving the efficiency of microbial strains through metabolic engineering also contributes to sustainability by increasing the yield of lysine from a given amount of raw material. The goal is to develop more sustainable bioprocesses that minimize resource depletion and pollution. frontiersin.orgaljest.net

Table 2: Key Environmental Inputs in L-Lysine Fermentation
Input ComponentSource/UseEnvironmental ConsiderationReference
GlucosePrimary carbon source for microorganisms.Derived from agricultural crops like corn and wheat, involving land use and agricultural inputs. aljest.netamazonaws.combiostarus.com
AmmoniaNitrogen source for microorganisms.Energy-intensive production process. biostarus.com
WaterUsed throughout the fermentation and purification process.High consumption volume; potential for recycling to mitigate impact. aljest.net
Energy (Fossil Fuels)Powers bioreactors, aeration, stirring, and downstream processing.Contributes to greenhouse gas emissions (CO2). amazonaws.combiostarus.com

Exploration of L-Lysine's Roles in Complex Biological Systems and Disease Pathogenesis

The importance of L-lysine extends to its involvement in complex biological systems and its connection to various diseases. Both deficiency and overabundance can lead to pathological conditions. wikipedia.org

Lysine Deficiency: A lack of lysine can result in impaired fatty acid metabolism, defective connective tissues due to its role in collagen crosslinking, and anemia, potentially by affecting iron uptake. wikipedia.org

Hyperlysinemia: Conversely, an excess of lysine caused by ineffective catabolism can lead to severe neurological disorders, including epilepsy and psychomotor impairment. wikipedia.org

Histone Modification: Lysine is frequently involved in histone modifications, such as methylation and acetylation. wikipedia.org These epigenetic changes can regulate gene expression, and their dysregulation is linked to various diseases, including cancer. wikipedia.orgnih.gov

Viral Infections: The role of L-lysine in managing herpes simplex virus (HSV) infections has been investigated, based on the theory that it competes with arginine, an amino acid essential for viral replication. However, evidence for its effectiveness remains debated. nih.gov

Other Conditions: Research has also explored lysine's potential role in anxiety, where it may act as a serotonin antagonist, and in osteoporosis, due to its function in enhancing calcium absorption. researchgate.netmedicinenet.com

Further interdisciplinary research is needed to fully elucidate the mechanisms through which lysine influences these complex biological processes and its potential therapeutic applications in disease pathogenesis. wikipedia.org

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L-Lysine hydrate

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